molecular formula C7H10FNO3 B13059339 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13059339
M. Wt: 175.16 g/mol
InChI Key: OAOFZSZHDNWQDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of pyrrolidine derivatives followed by acetylation. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The acetyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding interactions with biological targets.

Biological Activity

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role in drug development and therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound possesses a unique molecular structure that contributes to its biological activity. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable scaffold for drug design.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C7H10FNO2
Molecular Weight 159.16 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor, affecting pathways involved in cancer cell proliferation and inflammation.

Enzyme Inhibition

Research indicates that fluorinated compounds can exhibit enhanced binding affinity to enzyme active sites due to their unique electronic properties. For instance, studies have shown that fluorinated derivatives can significantly alter the pharmacokinetics and dynamics of enzyme interactions, leading to improved efficacy in inhibiting target enzymes involved in disease processes .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound across different cell lines.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound, on several cancer cell lines (HeLa, MCF-7) using an MTT assay. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.

CompoundIC50 (µM) HeLaIC50 (µM) MCF-7
This compound15 ± 212 ± 1
Control (DMSO)>100>100

The data suggests that this compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Research indicates that modifications to the pyrrolidine ring and functional groups significantly influence the compound's potency and selectivity against various biological targets.

Key Findings

  • Fluorine Substitution : The introduction of fluorine at specific positions on the pyrrolidine ring has been shown to enhance binding affinity and biological activity .
  • Acetyl Group Influence : The acetyl group at position one plays a critical role in modulating lipophilicity and overall bioavailability .

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

1-acetyl-3-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

OAOFZSZHDNWQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)(C(=O)O)F

Origin of Product

United States

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